Dexpanthenol impurity F
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Overview
Description
Dexpanthenol impurity F, also known as (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone, is a chemical compound that serves as an impurity in the synthesis of dexpanthenol. Dexpanthenol itself is an alcoholic analogue of D-pantothenic acid, which is a component of the B complex vitamins. This compound is involved in the synthesis of coenzyme A and acetylcholine, making it an important compound in biochemical processes .
Preparation Methods
The synthesis of dexpanthenol impurity F involves several steps, starting from the basic raw materials. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a simple organic compound.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Common reagents include acids, bases, and solvents.
Industrial Production: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dexpanthenol impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dexpanthenol impurity F has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in dexpanthenol formulations.
Biology: The compound is studied for its role in biochemical pathways, particularly in the synthesis of coenzyme A and acetylcholine.
Medicine: Research on this compound contributes to the development of pharmaceutical formulations and the assessment of drug purity.
Mechanism of Action
The mechanism of action of dexpanthenol impurity F involves its role as a precursor in the synthesis of coenzyme A and acetylcholine. The compound is enzymatically cleaved to form pantothenic acid, which is an essential component of coenzyme A. Coenzyme A acts as a cofactor in various enzymatic reactions, facilitating the metabolism of proteins, carbohydrates, and fats. Additionally, acetylcholine synthesis is crucial for neurotransmission and muscle contraction .
Comparison with Similar Compounds
Dexpanthenol impurity F can be compared with other similar compounds, such as:
Pantolactone: Another impurity in dexpanthenol synthesis, pantolactone has a similar structure but different functional groups.
Methyl Pantothenate: This compound is a methyl ester of pantothenic acid and serves as an impurity in dexpanthenol formulations.
Pantoic Acid: Pantoic acid is a precursor in the synthesis of pantothenic acid and is structurally related to this compound.
Hopantenic Acid: This compound is an analogue of pantothenic acid and shares similar biochemical properties.
This compound is unique due to its specific role in the synthesis of coenzyme A and acetylcholine, making it an important compound in biochemical and pharmaceutical research.
Biological Activity
Dexpanthenol, also known as D-panthenol, is the alcohol derivative of pantothenic acid (vitamin B5) and is widely recognized for its biological activity in various formulations, particularly in dermatological and cosmetic applications. This article focuses on the specific impurity known as "Dexpanthenol impurity F," exploring its biological activity, stability, and safety profile through detailed research findings and data.
Overview of Dexpanthenol and Its Impurities
Dexpanthenol is a hydrophilic compound that serves as a precursor to pantothenic acid, which plays a critical role in cellular metabolism. It is commonly used in topical formulations due to its moisturizing, healing, and anti-inflammatory properties. Impurities such as this compound can arise during the synthesis or storage of dexpanthenol and may affect its efficacy and safety.
Dexpanthenol is enzymatically converted into pantothenic acid, which is essential for synthesizing coenzyme A (CoA). CoA is crucial for fatty acid metabolism, energy production, and the synthesis of neurotransmitters. The biological activities of dexpanthenol include:
- Wound Healing : Dexpanthenol enhances fibroblast proliferation and accelerates re-epithelialization, which are vital processes in wound healing .
- Moisturizing Effects : It acts as a humectant, attracting moisture to the skin and maintaining hydration levels .
- Anti-inflammatory Properties : Dexpanthenol exhibits anti-inflammatory effects that can help reduce skin irritation and promote healing .
Stability Studies
Stability studies are essential to determine how impurities like this compound affect the overall stability of dexpanthenol formulations. Research shows that dexpanthenol maintains stability under various conditions:
- Acidic Conditions : Dexpanthenol showed only 0.62% degradation after 6 hours under acidic conditions, indicating good stability .
- Thermal Stability : Slight decomposition was observed at elevated temperatures (0.97% degradation) .
- Oxidative Stability : The compound demonstrated resistance to oxidative degradation, essential for maintaining its efficacy in formulations .
Clinical Applications
- Topical Formulations : A study evaluated the effectiveness of dexpanthenol in treating skin irritations caused by various factors. Results indicated significant improvement in skin hydration and barrier function when using formulations containing dexpanthenol compared to control groups .
- Hair Care Products : Simultaneous quantification studies of dexpanthenol in hair care products revealed its effectiveness in enhancing hair moisture retention and reducing damage from environmental stressors .
- Cosmetic Safety Assessments : Safety assessments have shown that dexpanthenol and its impurities are generally well-tolerated with minimal adverse effects reported in clinical trials involving topical applications .
Table 1: Stability Data for Dexpanthenol Under Various Conditions
Condition | Degradation (%) | Time Duration |
---|---|---|
Acidic | 0.62 | 6 hours |
Thermal | 0.97 | Elevated Temp |
Oxidative | 0.54 | Standard Conditions |
Table 2: Biological Activity Summary of Dexpanthenol
Activity Type | Description |
---|---|
Wound Healing | Enhances fibroblast proliferation |
Moisturizing Effects | Acts as a humectant |
Anti-inflammatory | Reduces skin irritation |
Properties
CAS No. |
124402-18-2 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.23 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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